N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S It is characterized by the presence of a cyclopropoxy group, a nitrophenyl group, and a methanesulfonamide group
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)11-8-3-2-4-9(12(13)14)10(8)17-7-5-6-7/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
VXQMTKNVTDMZJG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-3-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-Cyclopropoxy-3-aminophenyl)methanesulfonamide.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted methanesulfonamide derivatives.
Scientific Research Applications
N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-1-(3-nitrophenyl)methanesulfonamide
- N-(3-cyclopropoxy-2-nitrophenyl)methanesulfonamide
- N-(2-Nitrophenyl)methanesulfonamide
Uniqueness
N-(2-Cyclopropoxy-3-nitrophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
